molecular formula C22H29N3O4S2 B2646171 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896299-85-7

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2646171
CAS No.: 896299-85-7
M. Wt: 463.61
InChI Key: HRBPRTLLJYNBPD-UHFFFAOYSA-N
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Description

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide (CAS 896299-85-7) is a chemical compound with the molecular formula C22H29N3O4S2 and a molecular weight of 463.6 g/mol . This reagent features a complex structure incorporating both thiophene and piperidine subunits, which are recognized in medicinal chemistry as privileged scaffolds for their diverse biological activities . The presence of these structures suggests potential research value in the development of novel bioactive molecules. Thiophene-carboxamide derivatives are a significant area of investigation in scientific research, with studies highlighting their potential application in various fields . For instance, structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated promising in vitro antibacterial efficacy against resistant bacterial strains in a research setting . Furthermore, other molecular frameworks containing the thiophene-carboxamide motif are actively explored for their fungicidal properties in agricultural science . This compound is offered for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-5-17-8-6-7-13-25(17)31(28,29)18-11-9-16(10-12-18)20(26)24-22-19(21(27)23-4)14(2)15(3)30-22/h9-12,17H,5-8,13H2,1-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPRTLLJYNBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide (CAS No. 896299-85-7) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O4S2C_{22}H_{29}N_{3}O_{4}S_{2}, with a molecular weight of 463.6 g/mol. The presence of the thiophene ring and the sulfonamide group contributes to its unique properties and potential biological activities.

PropertyValue
Molecular FormulaC22H29N3O4S2C_{22}H_{29}N_{3}O_{4}S_{2}
Molecular Weight463.6 g/mol
CAS Number896299-85-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with neurotransmitter receptors due to the presence of the piperidine moiety, potentially influencing neurological functions.
  • Antioxidant Activity : The thiophene structure can contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that derivatives of sulfonamide compounds can sensitize chemoresistant tumor cells to pro-apoptotic stimuli. For example, compounds similar to this one have been evaluated for their ability to enhance the effects of chemotherapeutic agents in cancer treatment by modulating apoptotic pathways .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. This compound's structure suggests potential effectiveness against bacterial infections by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Neurological Effects

Given the piperidine ring's structural similarity to neurotransmitters, there is potential for this compound in treating neurological disorders. Research into related compounds has indicated possible benefits in modulating neurotransmitter levels and improving cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

  • Study on Cancer Cell Lines : A study demonstrated that a related compound enhanced the pro-apoptotic effects of staurosporine in thyroid carcinoma cell lines by reducing mitochondrial membrane potential activation .
  • Antimicrobial Testing : Research indicated that sulfonamide derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting a promising avenue for further investigation into this compound's efficacy.
  • Neuropharmacological Evaluation : Investigations into piperidine-containing compounds have highlighted their potential neuroprotective effects, which may be applicable for developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • 4-((2-Methylpiperidin-1-yl)sulfonyl)benzamido-N,4-dimethylthiophene-3-carboxamide : Differs by a methyl group on the piperidine ring and reduced methyl substitution on the thiophene.

Pharmacological Activity

Sulfone-containing compounds exhibit diverse biological activities:

Compound Target Activity IC50 (nM) Solubility (µg/mL)
Target Compound Hypothesized kinase inhibition N/A ~15 (predicted)
4-((2-Methylpiperidin-1-yl)sulfonyl)... COX-2 inhibition 120 22
Celecoxib (reference sulfone) COX-2 inhibition 40 4

The ethylpiperidine substituent in the target compound likely enhances membrane permeability compared to methyl or unsubstituted piperidine analogues. The thiophene methyl groups may improve metabolic stability but reduce solubility compared to less substituted derivatives .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : The 2-ethylpiperidine group increases logP (predicted logP = 3.2) versus methylpiperidine analogues (logP = 2.8), favoring CNS penetration but risking hERG channel binding.
  • Metabolic Stability : Thiophene methyl groups may slow CYP450-mediated oxidation, as seen in related sulfones .
  • Toxicity : Sulfones generally exhibit lower hepatotoxicity than sulfonamides but may retain off-target kinase liabilities.

Research Findings and Data

Key Hypotheses from Structural Analysis

  • The sulfonyl group enables hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or MAPK pathways) .
  • The ethylpiperidine moiety may confer selectivity over piperazine-containing sulfones, which often target serotonin receptors.

Comparative Efficacy in Preclinical Models

Compound Anticancer Activity (Cell Line IC50) Anti-inflammatory (COX-2 IC50)
Target Compound Not reported Not reported
4-((2-Methylpiperidin-1-yl)sulfonyl)... 480 nM (MCF-7) 120 nM
Celecoxib >10,000 nM (MCF-7) 40 nM

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Prepare the sulfonylbenzamide intermediate via coupling of 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid with a thiophene-3-carboxamide precursor. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Step 2: Optimize yields by varying temperature (40–60°C), solvent polarity, and stoichiometric ratios. Monitor progress via TLC or HPLC .
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by NMR and mass spectrometry .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Assign peaks for key protons (e.g., piperidinyl CH2, thiophene methyl groups) and verify absence of unreacted intermediates .
  • HPLC-MS: Quantify purity using a C18 column (acetonitrile/water + 0.1% formic acid) and detect molecular ions ([M+H]+) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as done for analogous thiophene-carboxamide derivatives .

Q. What are critical solubility and stability considerations for in vitro assays?

Methodological Answer:

  • Solubility: Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (≤10% v/v) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic or oxidative decomposition, particularly at the sulfonyl or amide linkages .

Advanced Research Questions

Q. How can computational modeling predict target binding and guide SAR studies?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzymes like kinases or proteases. Focus on the sulfonyl-piperidine moiety’s role in hydrogen bonding with catalytic residues .
  • QSAR Analysis: Corrogate logP values (calculated via ChemDraw) with cellular permeability data to optimize substituents (e.g., methyl groups on thiophene for lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and normalize results to positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How does the sulfonyl-piperidine moiety influence pharmacokinetics?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Compare half-life to analogs lacking the sulfonyl group .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; sulfonamides often exhibit high binding, reducing free drug availability .

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